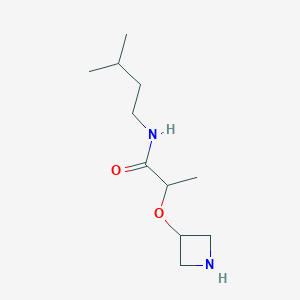
2-(Azetidin-3-yloxy)-N-isopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yloxy)-N-isopentylpropanamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-N-isopentylpropanamide typically involves the formation of the azetidine ring followed by the introduction of the isopentyl and propanamide groups. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction efficiently forms functionalized azetidines under specific conditions.
Another approach involves the aza-Michael addition of NH-heterocycles to α,β-unsaturated esters, followed by further functionalization to introduce the desired substituents. The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yloxy)-N-isopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the amide group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yloxy)-N-isopentylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yloxy)-N-isopentylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Azetidin-3-yloxy)-N-ethylacetamide: Similar in structure but with an ethyl group instead of an isopentyl group.
2-(Azetidin-3-yloxy)acetic acid hydrochloride: Contains an acetic acid moiety instead of the propanamide group.
Uniqueness
2-(Azetidin-3-yloxy)-N-isopentylpropanamide is unique due to its specific combination of the azetidine ring, isopentyl group, and propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)4-5-13-11(14)9(3)15-10-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
SLPSHLJZDLRHTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(=O)C(C)OC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
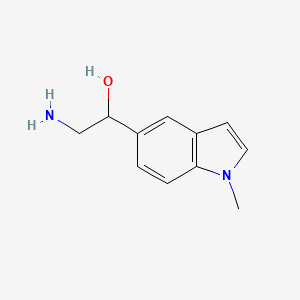

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)


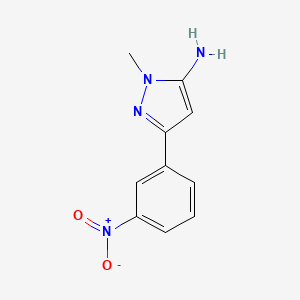
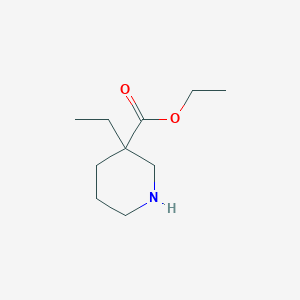
![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)

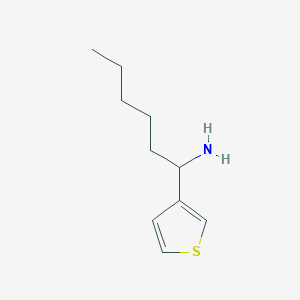
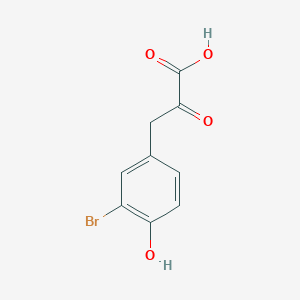
![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)

